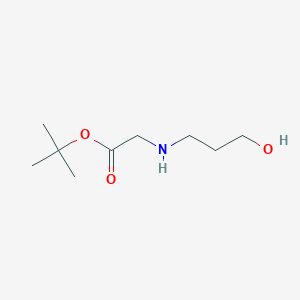![molecular formula C10H13ClFNO B7862837 2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862837.png)
2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol is an organic compound with a complex structure that includes a benzyl group substituted with chlorine and fluorine atoms, a methyl group, and an aminoethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol typically involves multiple steps. One common route starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with methylamine to form this compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Mecanismo De Acción
The mechanism by which 2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol include:
- 2-Chloro-6-fluorobenzyl alcohol
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluoroaniline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO/c1-13(5-6-14)7-8-9(11)3-2-4-10(8)12/h2-4,14H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXMORHPTJMSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Hydroxy-ethyl)-methyl-amino]-1-thiophen-2-yl-ethanone](/img/structure/B7862789.png)



![2-[(4-Bromo-benzyl)-methyl-amino]-ethanol](/img/structure/B7862822.png)
![2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862823.png)
![2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862830.png)
![2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862852.png)
![2-[Methyl-(3-trifluoromethyl-benzyl)-amino]-ethanol](/img/structure/B7862867.png)
